molecular formula C19H23NO7 B3077401 (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine oxalate CAS No. 1048026-00-1

(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine oxalate

Cat. No.: B3077401
CAS No.: 1048026-00-1
M. Wt: 377.4 g/mol
InChI Key: YBYHIQRSMOYGNA-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine oxalate is an organic compound that features a combination of methoxy-substituted benzyl groups attached to an amine, with oxalate as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl alcohol and 3-methoxybenzyl alcohol.

    Formation of Benzylamines: These alcohols are converted to their corresponding benzylamines through reductive amination, using reagents such as sodium cyanoborohydride in the presence of an amine source.

    Coupling Reaction: The benzylamines are then coupled to form the desired (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine.

    Oxalate Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine oxalate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzyl groups can be reduced to form the corresponding toluenes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is common.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Toluenes and other reduced derivatives.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine oxalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine oxalate involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The oxalate counterion may also play a role in stabilizing the compound and facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzyl alcohol
  • 3-Methoxybenzyl alcohol
  • 2,4-Dimethoxybenzylamine
  • 3-Methoxybenzylamine

Uniqueness

(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine oxalate is unique due to the combination of its methoxy-substituted benzyl groups and the presence of the oxalate counterion

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.C2H2O4/c1-19-15-6-4-5-13(9-15)11-18-12-14-7-8-16(20-2)10-17(14)21-3;3-1(4)2(5)6/h4-10,18H,11-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYHIQRSMOYGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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